molecular formula C17H18BrN3O2 B3107141 [2-(1H-indol-3-yl)ethyl](4-nitrobenzyl)amine hydrobromide CAS No. 1609403-64-6

[2-(1H-indol-3-yl)ethyl](4-nitrobenzyl)amine hydrobromide

Cat. No. B3107141
CAS RN: 1609403-64-6
M. Wt: 376.2
InChI Key: WVESXAUHTWWORV-UHFFFAOYSA-N
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Description

“2-(1H-indol-3-yl)ethylamine hydrobromide” is a chemical compound with the CAS Number: 1609403-64-6 . It has a linear formula of C17 H17 N3 O2 . Br H . The compound is solid in physical form and is stored at room temperature .


Molecular Structure Analysis

The IUPAC name of this compound is N-[2-(1H-indol-3-yl)ethyl]-N-(4-nitrobenzyl)amine hydrobromide . The InChI code is 1S/C17H17N3O2.BrH/c21-20(22)15-7-5-13(6-8-15)11-18-10-9-14-12-19-17-4-2-1-3-16(14)17;/h1-8,12,18-19H,9-11H2;1H . The molecular weight of the compound is 376.25 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 376.25 . It is a solid at room temperature .

Scientific Research Applications

Chemistry and Reaction Mechanisms

  • Reporter Group Chemistry : 2-(1H-indol-3-yl)ethylamine hydrobromide, closely related to 2-hydroxy-5-nitrobenzyl bromide (HNB-Br), reacts with tryptophan ethyl ester, forming monosubstitution adducts through a complex mechanism involving indolenines. This elucidates the compound's potential for forming complexes with amino acids, which can have applications in protein chemistry (Loudon & Koshland, 1970).

Synthesis and Anticancer Activity

  • Synthesis of Anticancer Agents : Substituted derivatives, including those with a nitrobenzyl component similar to 2-(1H-indol-3-yl)ethylamine, have been synthesized and shown potential as pro-apoptotic Bcl-2-inhibitory anticancer agents. This highlights the compound's relevance in developing new anticancer drugs (Hamdy et al., 2013).

Biochemical Applications

  • Protein Research Tool : A related compound, dimethyl (2-hydroxy-5-nitrobenzyl)-sulfonium bromide, has been used to introduce the 2-hydroxy-5-nitrobenzyl reporter group into proteins. This suggests potential applications of 2-(1H-indol-3-yl)ethylamine in protein labeling and structural studies (Tucker et al., 1971).

Applications in Metallodrug Development

  • Metallodrug Prototypes : Modifications in the structure of ligands, similar to the one being studied, have been used to develop cobalt-based metallodrugs for cancer treatment. This signifies its potential use in designing new drug prototypes with improved biological activities (Souza et al., 2011).

Electrochemical Studies

  • Electrochemical Behavior : Research on compounds like 1-ethyl-4-nitro-3-cyanopyrazole, which share structural similarities with 2-(1H-indol-3-yl)ethylamine, can shed light on its electrochemical properties. Such studies are important for understanding its behavior in various chemical reactions (Mikhal’chenko et al., 2007).

Photolabile Compounds

  • Photolabile Properties : α-Methyl nitrobenzyl compounds, similar in structure, have shown superior photochemical release properties. This hints at the potential use of 2-(1H-indol-3-yl)ethylamine in photolabile applications, such as controlled drug release (Salerno & Cleaves, 2004).

Safety and Hazards

For safety and hazards information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

2-(1H-indol-3-yl)-N-[(4-nitrophenyl)methyl]ethanamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2.BrH/c21-20(22)15-7-5-13(6-8-15)11-18-10-9-14-12-19-17-4-2-1-3-16(14)17;/h1-8,12,18-19H,9-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVESXAUHTWWORV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNCC3=CC=C(C=C3)[N+](=O)[O-].Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(1H-indol-3-yl)ethyl](4-nitrobenzyl)amine hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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